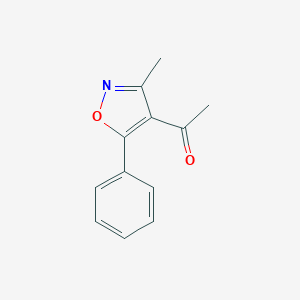
3-Methyl-4-acetyl-5-phenylisoxazole
説明
3-Methyl-4-acetyl-5-phenylisoxazole, also known as MAPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAPI is a derivative of isoxazole and has a unique chemical structure that makes it a suitable candidate for different types of scientific research.
科学的研究の応用
3-Methyl-4-acetyl-5-phenylisoxazole has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. 3-Methyl-4-acetyl-5-phenylisoxazole has also been shown to have anticonvulsant and anti-epileptic effects, indicating its potential use in the treatment of neurological disorders. Additionally, 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to exhibit antioxidant and antimicrobial properties, making it a suitable candidate for the development of new antimicrobial agents.
作用機序
The exact mechanism of action of 3-Methyl-4-acetyl-5-phenylisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Methyl-4-acetyl-5-phenylisoxazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 3-Methyl-4-acetyl-5-phenylisoxazole can reduce inflammation and pain. 3-Methyl-4-acetyl-5-phenylisoxazole has also been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. By modulating GABA receptor activity, 3-Methyl-4-acetyl-5-phenylisoxazole can exert anticonvulsant and anti-epileptic effects.
Biochemical and Physiological Effects
3-Methyl-4-acetyl-5-phenylisoxazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects. 3-Methyl-4-acetyl-5-phenylisoxazole has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the body. By reducing the levels of these cytokines, 3-Methyl-4-acetyl-5-phenylisoxazole can reduce inflammation and pain. 3-Methyl-4-acetyl-5-phenylisoxazole has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. By increasing the levels of these enzymes, 3-Methyl-4-acetyl-5-phenylisoxazole can protect the body against oxidative stress.
実験室実験の利点と制限
3-Methyl-4-acetyl-5-phenylisoxazole has several advantages for lab experiments, including its unique chemical structure, which makes it a suitable candidate for various types of scientific research. 3-Methyl-4-acetyl-5-phenylisoxazole is also relatively easy to synthesize, which makes it readily available for laboratory use. However, 3-Methyl-4-acetyl-5-phenylisoxazole has some limitations for lab experiments, including its potential toxicity and the need for precise control of reaction conditions during synthesis.
将来の方向性
There are several future directions for the research of 3-Methyl-4-acetyl-5-phenylisoxazole. One potential direction is the development of new drugs based on the chemical structure of 3-Methyl-4-acetyl-5-phenylisoxazole. 3-Methyl-4-acetyl-5-phenylisoxazole has shown promising results in preclinical studies for the treatment of various disorders, including inflammatory, pain-related, and neurological disorders. Another potential direction is the investigation of the molecular mechanisms underlying the effects of 3-Methyl-4-acetyl-5-phenylisoxazole. The exact mechanisms of action of 3-Methyl-4-acetyl-5-phenylisoxazole are not fully understood, and further research is needed to elucidate these mechanisms. Additionally, the potential toxicity of 3-Methyl-4-acetyl-5-phenylisoxazole needs to be further investigated to ensure its safety for use in humans.
特性
CAS番号 |
127916-08-9 |
|---|---|
製品名 |
3-Methyl-4-acetyl-5-phenylisoxazole |
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8-11(9(2)14)12(15-13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChIキー |
ZANKIGGWTAOTSO-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
正規SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
同義語 |
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

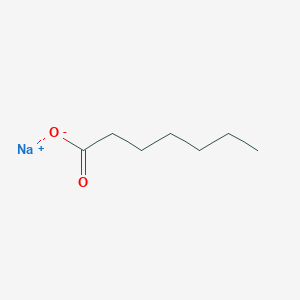
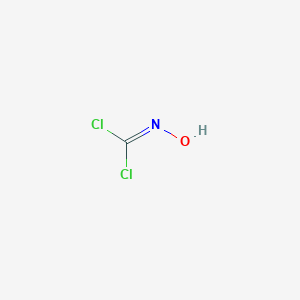

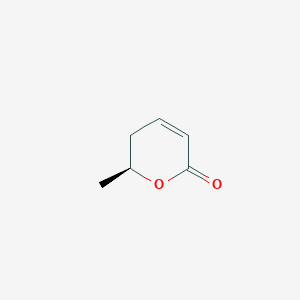
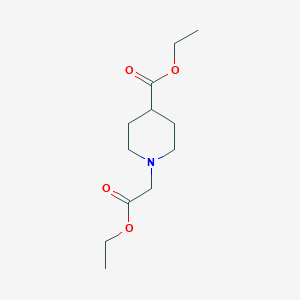
![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
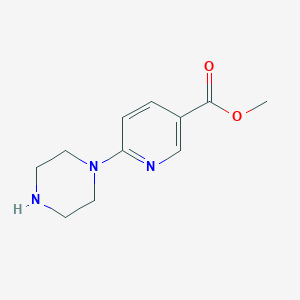
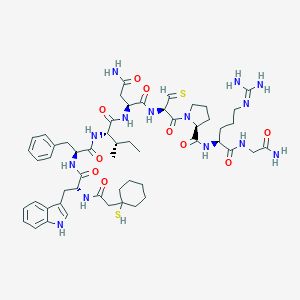

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)
